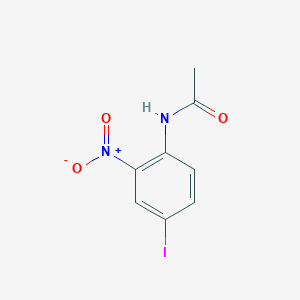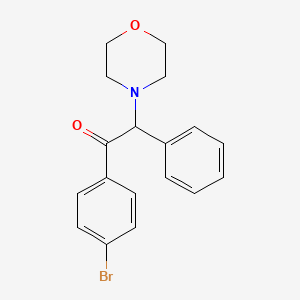
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine is a brominated derivative of the amino acid tyrosine. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring, and a hydroxyl group at the 4 position. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine typically involves the bromination of L-tyrosine. One common method is the use of molecular bromine (Br2) in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the phenyl ring. The reaction proceeds as follows:
- Dissolve L-tyrosine in water.
- Add a bromine solution dropwise while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for a specific period, usually 1-2 hours.
- Neutralize the reaction mixture with sodium bisulfite to remove excess bromine.
- Filter and purify the product through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of solid bromine carriers, which are safer and more environmentally friendly compared to molecular bromine. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to form the corresponding de-brominated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modify proteins through covalent attachment, altering their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-L-tyrosine: Lacks the hydroxyl group at the 4 position.
4-Hydroxyphenyl-L-tyrosine: Lacks the bromine atoms at the 3 and 5 positions.
3,5-Dichloro-O-(4-hydroxyphenyl)-L-tyrosine: Contains chlorine atoms instead of bromine.
Uniqueness
3,5-Dibromo-O-(4-hydroxyphenyl)-L-tyrosine is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. The bromine atoms enhance its reactivity and potential for enzyme inhibition, while the hydroxyl group contributes to its solubility and binding affinity.
Propriétés
Numéro CAS |
88293-81-6 |
|---|---|
Formule moléculaire |
C15H13Br2NO4 |
Poids moléculaire |
431.08 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3,5-dibromo-4-(4-hydroxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13Br2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21)/t13-/m0/s1 |
Clé InChI |
CKVYEYDIBPHSSM-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2Br)C[C@@H](C(=O)O)N)Br |
SMILES canonique |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2Br)CC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
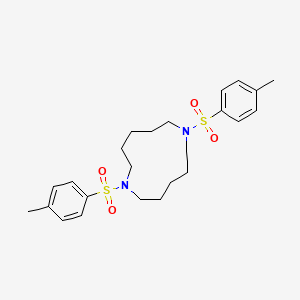
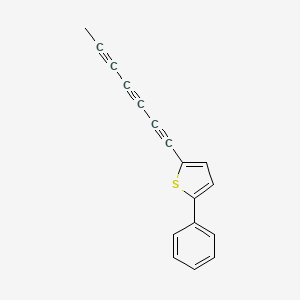

![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)

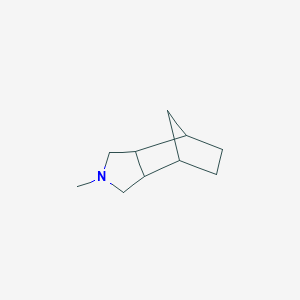
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
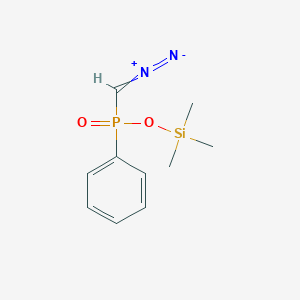
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)

